Methyl 4-fluorobenzoate is a precursor to trisubstituted imidazole derivatives, which are a class of heterocyclic compounds with a wide range of potential applications in medicinal chemistry. A study published in the journal Molecules describes a method for synthesizing trisubstituted imidazole derivatives using methyl 4-fluorobenzoate as a starting material. The synthesized compounds were evaluated for their antiproliferative activity against several cancer cell lines. []
Methyl 4-fluorobenzoate is an aromatic ester with the molecular formula CHFO and a molecular weight of 154.14 g/mol. This compound features a fluorine atom attached to the para position of the benzoate ring, contributing to its unique chemical properties. It is typically presented as a colorless to yellowish liquid with a characteristic odor and is soluble in organic solvents like ethanol and ether, but less so in water .
Methyl 4-fluorobenzoate exhibits several biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, its derivatives have been investigated for their roles in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways .
Several methods exist for synthesizing methyl 4-fluorobenzoate:
Methyl 4-fluorobenzoate finds applications across various fields:
Research into the interactions of methyl 4-fluorobenzoate with biological systems has revealed its potential effects on enzyme activity and cellular processes. Studies have shown that it may inhibit certain enzymes, contributing to its antimicrobial properties. Further research is ongoing to explore its interactions within metabolic pathways and its potential therapeutic applications .
Methyl 4-fluorobenzoate shares structural similarities with other fluorinated benzoates. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl benzoate | CHO | No fluorine substituent; used widely as a solvent |
Ethyl 4-fluorobenzoate | CHFO | Ethyl group instead of methyl; different solubility |
Methyl 3-fluorobenzoate | CHFO | Fluorine at meta position; different reactivity |
Methyl 2-fluorobenzoate | CHFO | Fluorine at ortho position; steric effects |
Methyl 4-fluorobenzoate is unique due to its specific para substitution, which influences its reactivity and biological activity differently compared to other positional isomers. This unique positioning affects how it interacts with nucleophiles and electrophiles, impacting its applications in pharmaceuticals and agrochemicals .
Methyl 4-fluorobenzoate is primarily synthesized through the esterification of 4-fluorobenzoic acid with methanol. Several methodologies have been developed to optimize this transformation, each with distinct advantages and applications.
The Fischer esterification represents the most common approach for synthesizing methyl 4-fluorobenzoate. This reaction involves the condensation of 4-fluorobenzoic acid with methanol in the presence of an acid catalyst, typically sulfuric acid. The mechanism proceeds through the nucleophilic attack of the alcohol on the protonated carboxylic acid, followed by dehydration to form the ester product.
The general reaction can be represented as:
4-Fluorobenzoic acid + Methanol → Methyl 4-fluorobenzoate + Water
This equilibrium reaction is typically driven toward product formation by using excess alcohol or removing water through azeotropic distillation. The reaction typically requires heating at 60-80°C for 6-12 hours to achieve good yields.
Recent developments have introduced more environmentally friendly methods for the esterification process. One notable approach employs zinc oxide nanoparticles (ZnO NPs) as heterogeneous catalysts, offering advantages such as catalyst recyclability and reduced waste generation.
According to research by Kavya et al., the general procedure involves:
This method has been reported to yield methyl 4-fluorobenzoate at approximately 73% yield under solvent-free conditions.
Several additional methods have been reported for the synthesis of methyl 4-fluorobenzoate:
Trimethylsilyldiazomethane (TMSCHN₂) mediated esterification: This approach offers mild conditions (0-20°C, 1 hour) and quantitative yields but requires handling of hazardous reagents.
Continuous flow reactors: Industrial applications often employ continuous processes to enhance efficiency and scalability, with automated systems controlling temperature and stoichiometry to ensure high yields.
Method | Catalyst | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Fischer Esterification | H₂SO₄ | 60-80°C, 6-12h | >85 | Simple setup, inexpensive reagents | Corrosive catalyst, equilibrium reaction |
ZnO Nanoparticle | ZnO NPs | 95°C, 2h | 73 | Recyclable catalyst, green approach | Requires nanoparticle preparation |
TMSCHN₂ Method | None | 0-20°C, 1h | ~100 | Mild conditions, high yield | Expensive reagent, hazardous diazomethane derivative |
Continuous Flow | Acid catalyst | Variable | >85 | Scalable, controlled conditions | Equipment cost, setup complexity |
Methyl 4-fluorobenzoate can serve as a precursor for further functionalization. The ester group can be hydrolyzed to regenerate the carboxylic acid, which then participates in coupling reactions with amines. For example, 4-fluorobenzoic acid (derived from the corresponding ester) has been used in peptide coupling reactions with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) as coupling agents.
This approach has been utilized in the functionalization of carbon nanodots (CNDs), where primary and secondary amine groups react with activated 4-fluorobenzoic acid to form amide bonds. The degree of functionalization can be quantified through 19F NMR spectroscopy using appropriate internal standards.
The fluorine substituent in methyl 4-fluorobenzoate plays a crucial role in determining its reactivity patterns. While carbon-fluorine bonds are generally strong and resistant to cleavage, recent advances have enabled selective transformations involving this functional group.
One significant advancement is the development of nickel-catalyzed Suzuki-Miyaura cross-coupling reactions for aryl fluorides. Research has revealed two protocols for this transformation:
Metal fluoride cocatalysts: Employing metal fluorides such as ZrF₄ and TiF₄ enables Suzuki-Miyaura reactions of aryl fluorides bearing electron-withdrawing groups (including esters like methyl 4-fluorobenzoate).
Ortho-directing groups: Utilizing aryl fluorides with ortho-directing groups facilitates C-F bond activation through cyclometalation, promoting cross-coupling with organoboronic esters.
These methodologies expand the synthetic utility of methyl 4-fluorobenzoate by enabling direct cross-coupling reactions at the C-F position, which was previously considered challenging.
Understanding fluorination mechanisms is crucial for the synthesis of related compounds. Traditional methods for synthesizing aryl fluorides include the Halex (halogen exchange) and Balz-Schiemann reactions, which often require harsh conditions and generate significant waste.
More recent approaches include copper-mediated fluorination of arylboronate esters, which proceeds through:
This mechanistic understanding contributes to the broader context of fluoroaromatic chemistry, including the synthesis and reactivity of compounds like methyl 4-fluorobenzoate.
The reactivity of methyl 4-fluorobenzoate in various transformations is influenced by both the fluorine substituent and the ester functionality. The table below summarizes key transformations:
Transformation | Reagents | Catalyst | Conditions | Key Observations |
---|---|---|---|---|
Suzuki Coupling | Aryl boronic esters | Ni-catalyst, ZrF₄/TiF₄ | Variable | C-F bond activation |
Amide Formation | Amines, EDC, NHS | None | Room temperature | Forms stable amide bonds |
Hydrolysis | Water | Acid or base | Heat | Regenerates 4-fluorobenzoic acid |
Halogen Exchange | Metal halides | Cu or Ni catalyst | Variable | Substitution of F with other halogens |
The synthesis and transformation of methyl 4-fluorobenzoate have benefited from advances in catalytic chemistry, enabling more efficient reactions under milder conditions.
Zinc oxide nanoparticles have emerged as effective heterogeneous catalysts for the esterification of 4-fluorobenzoic acid. This approach offers several advantages:
The success of this method demonstrates the potential for heterogeneous catalysis in synthesizing methyl 4-fluorobenzoate and related compounds.
Transition metal catalysts play crucial roles in various transformations involving methyl 4-fluorobenzoate:
The Suzuki reaction typically employs palladium catalysts for coupling organohalides with organoboron compounds. The general mechanism involves:
Advances in catalyst design continue to improve the efficiency and selectivity of these transformations, expanding the synthetic utility of methyl 4-fluorobenzoate.
Critical parameters affecting the efficiency of methyl 4-fluorobenzoate synthesis and transformations include:
Systematic optimization of these parameters enables more sustainable and economical processes for the production and utilization of methyl 4-fluorobenzoate.
Scaling up the synthesis of methyl 4-fluorobenzoate from laboratory to industrial scale involves several considerations:
Continuous flow reactors offer advantages for large-scale production, enabling better control of reaction parameters and improved safety profiles. Industrial methods employ these reactors to enhance efficiency and scalability, with automated systems controlling temperature and stoichiometry to ensure high yields.
Methyl 4-fluorobenzoate is a key precursor in the synthesis of pyridinylimidazole-type inhibitors targeting the p38α mitogen-activated protein (MAP) kinase, a therapeutic target for inflammatory and neurodegenerative diseases. The fluorophenyl moiety derived from methyl 4-fluorobenzoate occupies hydrophobic regions I and II of the p38α ATP-binding cleft, enhancing binding affinity [2] [4].
An optimized synthesis route for inhibitors like 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole (3) starts with methyl 4-fluorobenzoate, avoiding palladium-catalyzed cross-coupling steps required for brominated precursors [2]. This strategy increased overall yields from 3.6% to 29.4% while maintaining potency [2]. The fluorine atom’s electronegativity and small atomic radius optimize π-π stacking and van der Waals interactions with residues like Leu167 and His148 in the kinase’s hydrophobic pocket [4].
Recent studies highlight the enantioselectivity of these inhibitors. For example, the (S)-enantiomer of compound 3 exhibits twice the inhibitory activity (IC₅₀ = 12 nM) of its (R)-counterpart, attributed to stereospecific hydrogen bonding with Lys53 [2]. Modifications at the imidazole-N1 position, such as alkylsulfanyl groups, further reduce off-target cytochrome P450 interactions while retaining nanomolar potency [4].
Methyl 4-fluorobenzoate derivatives demonstrate broad-spectrum antimicrobial activity. Hydrolysis of the ester yields 4-fluorobenzoic acid hydrazide, which forms hydrazones and 1,3,4-oxadiazolines with potent activity against Staphylococcus aureus and Candida albicans [3].
Table 1: Antimicrobial Activity of Selected Hydrazide Derivatives
Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. C. albicans |
---|---|---|
1a (5-nitro-2-furanyl) | 6.25 | 25 |
1c (4-chlorophenyl) | 12.5 | 50 |
1d (3-nitrophenyl) | 12.5 | 25 |
Ceftriaxone (control) | 6.25 | - |
Compound 1a matches ceftriaxone’s potency against S. aureus (MIC = 6.25 μg/mL), likely due to the nitro group’s electron-withdrawing effects enhancing membrane penetration [3]. The fluorine atom’s hydrophobicity further improves target binding, while the hydrazone linkage enables Schiff base formation with microbial enzymes [3].
The ester group in methyl 4-fluorobenzoate facilitates prodrug strategies by masking carboxylic acid functionalities. In vivo esterase-mediated hydrolysis converts the ester to 4-fluorobenzoic acid, improving solubility and bioavailability [1] [6]. For example, prodrugs incorporating methyl 4-fluorobenzoate show enhanced blood-brain barrier penetration in p38α inhibitors for neurodegenerative applications [2].
In fluorescent kinase inhibitors, methyl 4-fluorobenzoate’s ester serves as a linker for fluorophore conjugation. Cleavage by intracellular esterases releases the active drug while enabling real-time imaging of target engagement [5]. This approach has been validated in gefitinib derivatives, where ester-linked near-infrared dyes permit simultaneous therapy and tumor visualization [5].
SAR studies reveal critical roles for the fluorine atom and ester group in methyl 4-fluorobenzoate derivatives:
Table 2: Impact of Substituents on p38α Inhibitor Potency
R Group | IC₅₀ (nM) | LogP |
---|---|---|
-H | 120 | 0.85 |
-F (para) | 45 | 1.92 |
-NO₂ (para) | 68 | 1.78 |
-CH₃ (para) | 210 | 2.15 |
The para-fluorine’s optimal balance of hydrophobicity and steric effects underpins its dominance in lead optimization [2] [4].
The microbial defluorination of methyl 4-fluorobenzoate and related fluorinated compounds involves complex enzymatic systems that have evolved to overcome the exceptional stability of the carbon-fluorine bond. These mechanisms represent sophisticated biochemical adaptations that enable microorganisms to utilize fluorinated substrates as carbon and energy sources.
Fluoroacetate dehalogenase represents the most well-characterized enzyme capable of direct carbon-fluorine bond cleavage [2]. This enzyme catalyzes fluorine-carbon bond cleavage through four successive steps: carbon-fluorine bond activation, nucleophilic attack, carbon-oxygen bond cleavage, and proton transfer [2]. The enzymatic transformation involves a nucleophilic substitution mechanism where a key aspartate residue acts as a nucleophile attacking the alpha-carbon on the substrate [3]. The halogen-accommodating pocket, consisting of histidine, tryptophan, and tyrosine residues, facilitates the reaction by helping to stabilize the poor leaving group fluorine [3].
Research has demonstrated that fluoroacetate dehalogenase from Delftia acidovorans strain D4B exhibits the capability to defluorinate difluoroacetate, converting it to glyoxylate with complete removal of both fluorine atoms [2]. The enzyme shows specific activity with monofluoroacetate and difluoroacetate but lacks activity against trifluoroacetate, indicating that the activation energy for nucleophilic attack increases substantially with increasing fluorination [2].
The anaerobic degradation of fluorinated benzoate compounds involves the benzoyl-coenzyme A reductase system, which has been extensively studied in Thauera aromatica [4]. This system represents a novel mode of enzymatic dehalogenation involving ATP-dependent reductive cleavage of aromatic carbon-fluorine bonds [4]. The process begins with the activation of 4-fluorobenzoate to 4-fluorobenzoyl-coenzyme A by benzoyl-coenzyme A ligase, followed by ATP-dependent reduction catalyzed by benzoyl-coenzyme A reductase [4].
The mechanism involves a formally nucleophilic aromatic substitution where the ATP-dependent reductive cleavage of the aromatic carbon-fluorine bond occurs through electron transfer processes [4]. This pathway demonstrates remarkable efficiency, with stoichiometric conversion of 4-fluorobenzoate to fluoride and subsequent metabolic intermediates [4]. The system shows adaptation specificity, as cells grown anaerobically with benzoate can immediately utilize 4-fluorobenzoate, indicating constitutive expression of the necessary enzymatic machinery [4].
Recent research has revealed promiscuous defluorinating activity in enoyl-coenzyme A hydratases and hydrolases involved in anaerobic aromatic catabolism [5]. These enzymes catalyze defluorination through alpha-fluorohydrin formation, representing an abundant and physiologically relevant principle of enzymatic defluorination [5]. The mechanism involves the conversion of fluorinated dienoyl-coenzyme A intermediates through hydration reactions that result in the formation of unstable fluorohydrin intermediates [5].
The 2-fluorobenzoate degradation pathway involves the formation of 2-fluoro-1,5-dienoyl-coenzyme A and 6-fluoro-1,5-dienoyl-coenzyme A isomers by benzoyl-coenzyme A reductase, followed by hydration catalyzed by either dodecenoyl-coenzyme A hydratase or oxepin-coenzyme A hydrolase [5]. The resulting fluorohydrin intermediates spontaneously decompose to release hydrogen fluoride and form the corresponding dehalogenated products [5].
Cytochrome P450 monooxygenases represent another important class of enzymes capable of fluorinated compound transformation [6]. These enzymes catalyze the hydroxylation of fluorinated substrates, forming gem-fluoro alcohols that undergo spontaneous elimination of hydrogen fluoride [7]. The mechanism typically proceeds through the formation of unstable fluorinated alcohol intermediates that decompose to release fluoride ions [6].
Research with Pseudomonas putida F1 has demonstrated the capability of toluene dioxygenase to transform 4-fluorobenzotrifluoride through oxygenation reactions [6]. The pathway involves initial dioxygenation to form dihydrodiol intermediates, followed by dehydrogenase-catalyzed conversion to catechol derivatives [6]. Subsequent reactions lead to the formation of quinone methide intermediates through fluoride elimination, resulting in significant defluorination of the trifluoromethyl group [6].
Anaerobic biodegradation systems provide unique environments for the transformation of methyl 4-fluorobenzoate and related fluorinated compounds. These systems offer distinct advantages for defluorination processes, including reduced competition from oxygen for electron donors and the potential for reductive transformation mechanisms.
Methanogenic systems represent one of the most effective anaerobic environments for fluorinated compound degradation [8]. These systems utilize complex microbial consortia that can progressively transform fluorinated substrates through sequential reductive processes. Research on fluoronitrobenzenes under methanogenic conditions has demonstrated that transformation occurs primarily through nitro-reduction pathways, with reductive defluorination observed for specific positional isomers [8].
The microbial communities in methanogenic systems include predominant archaea such as Methanobacterium, Methanosphaerula, Methanofollis, Methanospirillum, Methanolinea, and Methanosaeta [8]. Bacterial populations include Sphingobacteriales, Flavobacteriales, Bacteroidales, Deltaproteobacteria, Desulfovibrionales, Clostridiales, and Pseudomonadales [8]. These diverse communities provide the metabolic versatility necessary for complex fluorinated compound transformations.
Denitrifying bacteria have demonstrated remarkable capabilities for fluorobenzoate degradation under anaerobic conditions [9] [10]. Three strains of anaerobically benzoate-degrading, denitrifying bacteria of the genus Pseudomonas have been shown to grow on 2-fluorobenzoate as the sole carbon and energy source with stoichiometric fluoride ion release [9]. The degradation process involves the benzoyl-coenzyme A synthetase pathway, which represents the initial enzyme of anaerobic degradation [9].
The mechanism involves gratuitous fluoride elimination through a regioselective reaction in a sequence common to both benzoate and fluorobenzoate degradation [9]. Cells grown anaerobically with benzoate can immediately adapt to growth with 2-fluorobenzoate, indicating that both compounds serve as substrates for the same inducible enzymatic system [9]. This immediate adaptation suggests that the enzymatic machinery for fluorobenzoate degradation is constitutively present in benzoate-degrading systems.
Sulfate-reducing bacteria and iron-reducing bacteria represent additional anaerobic systems capable of fluorinated compound transformation [5]. Research has demonstrated that various sulfate-reducing and nitrate-reducing bacteria can utilize 2-fluorobenzoate as a growth substrate [5]. However, some strains, including Geobacter metallireducens and Desulfosporosinus cetonica, show inability to grow with 2-fluorobenzoate, possibly due to sensitivity to toxic fluoride or insufficient enzymatic activity [5].
The transformation mechanisms in these systems involve metal-catalyzed reductive processes that can facilitate carbon-fluorine bond cleavage through electron transfer reactions [5]. Iron-reducing conditions, in particular, may provide favorable redox conditions for reductive defluorination through the involvement of iron-sulfur clusters in enzymatic systems [5].
Recent research has demonstrated that bioelectrochemical systems can significantly enhance anaerobic defluorination processes [11]. These hybrid systems combine microbial communities with electrochemical cathodes to provide additional electron donors for reductive processes [11]. Studies with perfluoro(4-methylpent-2-enoic acid) have shown that bioelectrochemical systems achieve faster and deeper defluorination compared to biological systems alone [11].
The enhanced defluorination in bioelectrochemical systems results from the synergistic effects between biocatalysis and electrochemistry [11]. The electrochemical component provides a continuous source of electrons that can drive reductive defluorination reactions beyond the limitations of biological electron donors [11]. This approach represents a promising strategy for enhancing the biodegradation of recalcitrant fluorinated compounds.
The microbial transformation of methyl 4-fluorobenzoate generates various fluorinated byproducts that pose significant ecotoxicological concerns. Understanding the environmental fate and toxicological properties of these transformation products is essential for assessing the overall environmental impact of fluorinated compound degradation.
Trifluoroacetate represents one of the most environmentally persistent and ecotoxicologically significant byproducts of fluorinated compound degradation [12]. This compound exhibits exceptional environmental stability with potential for decades-long persistence in aquatic systems [12]. Ecotoxicological studies have identified Selenastrum capricornutum as the most sensitive species, with a No-Observed Effect Concentration of 120 micrograms per liter [12].
The toxicity mechanism of trifluoroacetate involves interference with the citric acid cycle, potentially through metabolic defluorination to monofluoroacetate [12]. Although the defluorination rate is less than 4 percent, the resulting monofluoroacetate is approximately three orders of magnitude more toxic than trifluoroacetate [12]. Research has demonstrated that Selenastrum capricornutum exposed to toxic concentrations of trifluoroacetate shows recovery when citric acid is added, confirming the metabolic target [12].
Fluoride ion accumulation in aquatic systems represents a fundamental concern in fluorinated compound biodegradation [13]. Fluoride toxicity to aquatic organisms increases with increasing fluoride concentration, exposure time, and water temperature, while decreasing with increasing water content of calcium and chloride [13]. The toxic action of fluoride resides in its function as an enzymatic poison, inhibiting enzyme activity and ultimately interrupting metabolic processes such as glycolysis and protein synthesis [13].
Freshwater invertebrates and fishes show particular sensitivity to fluoride toxicity, especially net-spinning caddisfly larvae and upstream-migrating adult salmons [13]. In soft waters with low ionic content, fluoride concentrations as low as 0.5 milligrams per liter can adversely affect invertebrates and fishes [13]. This sensitivity necessitates careful monitoring of fluoride levels in environments where significant defluorination occurs.
Fluorinated byproducts demonstrate varying bioaccumulation potentials that influence their distribution through aquatic food webs [14]. Legacy perfluoroalkyl substances show bioconcentration factors ranging from low potential to very high potential depending on the species and compound structure [14]. For perfluorooctanoic acid, serum bioconcentration factors range from 9.4 to 578 when measured in carp and black rockfish [14].
The bioaccumulation potential of fluorinated compounds allows organisms exposed to low concentrations to accumulate toxic internal doses [14]. This biomagnification through food chains poses particular risks to apex predators, including seabirds and marine mammals [15]. Sampling of aquatic organisms near contaminated sites has shown bioaccumulation of perfluorooctane sulfonic acid up to 20,000 micrograms per kilogram [15].
Fluorinated byproducts exhibit significant potential for endocrine disruption and reproductive toxicity in aquatic organisms [14]. Studies investigating the effects of exposure to perfluorinated compounds in zebrafish have demonstrated decreased larval survival, reduced sperm density in males, and altered sex ratios with greater proportions of female fish [14]. The fecundity of Japanese medaka is significantly decreased with exposure to mixtures of perfluorinated compounds [14].
The endocrine disruption mechanisms involve interference with hormone systems through binding to cellular receptors and disruption of normal hormone synthesis and metabolism [16]. These effects can manifest at the molecular level through altered gene expression patterns and at the population level through reduced reproductive success and altered population dynamics [14].
Fluorinated byproducts induce oxidative stress in aquatic organisms through the generation of reactive oxygen species and disruption of antioxidant defense systems [14]. Exposure of fish hepatocytes to perfluorinated compounds results in increased activities of superoxide dismutase, catalase, and glutathione reductase, indicating elevated reactive oxygen species production [14]. This oxidative stress leads to cellular damage through lipid peroxidation, protein oxidation, and DNA damage [14].
The oxidative stress response involves activation of mitogen-activated protein kinase pathways and upregulation of transcription factors involved in cellular stress responses [14]. These molecular changes can cascade to physiological alterations including liver damage, immune system suppression, and altered metabolic function [14].
The development of biosensor technologies for fluorinated compound detection represents a critical advancement in environmental monitoring and biotechnological applications. These systems provide sensitive, specific, and often real-time detection capabilities that are essential for assessing environmental contamination and monitoring biodegradation processes.
Surface plasmon resonance optical fiber biosensors have been developed for the detection of perfluorinated compounds with exceptional sensitivity and specificity [17]. These systems utilize specialized antibodies designed and produced specifically for binding perfluorooctanoate and perfluorooctane sulfonate compounds [17]. The gold surface of plastic optical fiber sensors is derivatized and functionalized with bio-receptors that bind target analytes with high affinity and selectivity [17].
The detection mechanism relies on changes in refractive index upon antibody-antigen binding, which alters the surface plasmon resonance conditions [17]. This approach achieves detection limits of 0.21 parts per billion, which is below the maximum residue limits established by European Union regulations [17]. The remote sensing capability offered by optical fibers provides significant advantages for environmental monitoring applications where direct access to sampling sites may be limited [17].
Genetically encoded fluorescent biosensors represent an innovative approach for perfluoroalkyl substance detection [18]. These systems utilize human liver fatty acid binding protein as the recognition element, conjugated with circularly permuted green fluorescent protein to provide optical signal generation [18]. The biosensor demonstrates the ability to detect perfluorooctanoic acid in phosphate-buffered saline and environmental water samples with limits of detection of 236 and 330 parts per billion, respectively [18].
The biosensor system can be expressed in Escherichia coli cells for whole-cell sensing applications, demonstrating feasibility for rapid environmental screening [18]. The platform technology utilizing circularly permuted green fluorescent protein and split human liver fatty acid binding protein conjugates provides a label-free optical biosensor approach that can potentially be adapted for other perfluoroalkyl substances [18].
Cell-free gene expression systems have been engineered to provide field-deployable biosensors for fluoride detection [19]. These systems contain DNA templates encoding fluoride-responsive riboswitches that regulate genes producing fluorescent or colorimetric outputs [19]. The biosensor utilizes the Bacillus cereus fluoride riboswitch to control transcription of downstream reporter genes, enabling detection of fluoride concentrations at the Environmental Protection Agency Secondary Maximum Contaminant Level of 2 parts per million [19].
Advanced riboswitch-based biosensors have been developed that utilize RNA aptamer modules for fluoride detection [20]. The system consists of a fluoride-specific sensor derived from the fluoride riboswitch and a light-up RNA component that emits fluorescence when complexed with a fluorogen [20]. The communication module connecting these components is optimized through ultrahigh-throughput screening to achieve extremely high fluorescence in the presence of fluoride and minimal background fluorescence in its absence [20].
This biosensor technology has been successfully applied to monitor defluorinase activity in living bacterial cells, demonstrating its utility for screening campaigns aimed at discovering new defluorinase activities [20]. The approach provides a valuable tool for both fundamental research on defluorination mechanisms and applied research for biotechnological applications [20].
Electrochemical biosensors based on enzyme inhibition provide rapid and sensitive detection of fluorinated pesticides and organophosphate compounds [21] [22]. These systems typically utilize acetylcholinesterase or organophosphorus acid anhydrolase as biorecognition elements immobilized on modified electrodes [22]. The analytical principle relies on the selective inhibition of enzyme activity by fluorinated compounds, resulting in a measurable decrease in electrochemical signal proportional to the analyte concentration [21].
Recent developments include the use of screen-printed electrodes for disposable biosensor applications, offering advantages of mass production, miniaturization, and low cost [22]. Detection limits for organophosphate pesticides containing fluorine can reach parts per billion levels, making these systems suitable for environmental monitoring and food safety applications [22]. The incorporation of nanomaterials such as carbon nanotubes and metal nanoparticles enhances sensitivity and extends the dynamic range of these biosensor systems [21].
Small molecule chemosensors based on hydrogen bonding interactions provide simple and cost-effective approaches for fluoride ion detection [23]. These systems typically utilize indole-based compounds that exhibit selective fluorescence enhancement in the presence of fluoride ions through hydrogen bonding mechanisms [23]. The chemosensor approach offers advantages of rapid response times, high selectivity, and the ability to provide both fluorescent and colorimetric detection [23].
Corrosive;Irritant